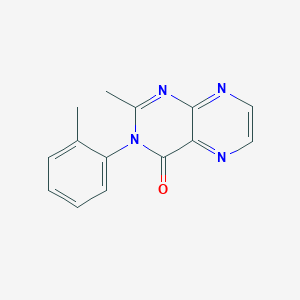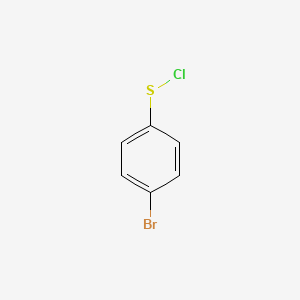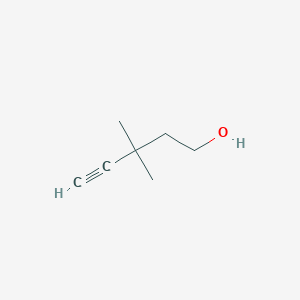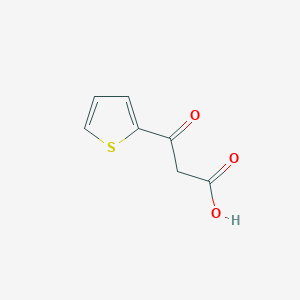
(2R)-3-methoxy-2-(methylamino)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-methoxy-2-(methylamino)propanamide is a chemical compound that has garnered interest in various fields of scientific research It is a derivative of serine, an amino acid, and features both methylation and amidation modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-methoxy-2-(methylamino)propanamide typically involves the methylation of serine followed by amidation. One common method includes the use of dimethyl sulfate as a methylating agent and subsequent reaction with ammonia or an amine to form the amide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale methylation and amidation processes. These processes are optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to produce high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-3-methoxy-2-(methylamino)propanamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH levels, and solvent systems.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce reduced amide derivatives.
Aplicaciones Científicas De Investigación
(2R)-3-methoxy-2-(methylamino)propanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding amino acid modifications.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (2R)-3-methoxy-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by modifying proteins or enzymes through methylation or amidation, thereby altering their activity or function. These modifications can impact various biochemical processes, including signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
(2R)-3-methoxy-2-(methylamino)propanamide can be compared with other similar compounds, such as:
N-methyl-D-serinamide: This compound features a single methylation and amidation, making it less modified than this compound.
O-methyl-D-serinamide: This compound has only the hydroxyl group methylated, lacking the additional amide modification.
N2,O-dimethyl-L-serinamide: This is the L-isomer of this compound, differing in its stereochemistry.
Propiedades
Fórmula molecular |
C5H12N2O2 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(2R)-3-methoxy-2-(methylamino)propanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7-4(3-9-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)/t4-/m1/s1 |
Clave InChI |
UPPHKLRGHMXIIY-SCSAIBSYSA-N |
SMILES isomérico |
CN[C@H](COC)C(=O)N |
SMILES canónico |
CNC(COC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



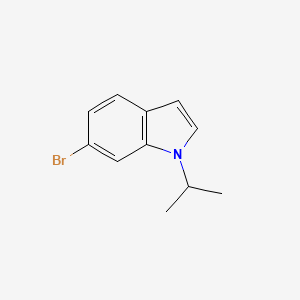

![Benzenamine, 2-[(2-bromo-4-chlorophenyl)methoxy]-, hydrochloride](/img/structure/B8688377.png)


